Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound classified under the chromen-2-one derivatives. This compound features a unique structure that includes a fluorobenzyl group, a chromen-2-one core, and an ethyl propanoate moiety, which contributes to its chemical properties and potential applications in various fields of research.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is available for research purposes. Its IUPAC name is ethyl 3-[7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate, and it has a molecular formula of C23H23FO5 with a molecular weight of 404.42 g/mol .
Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate falls into the category of synthetic organic compounds that are often used in medicinal chemistry and materials science due to their structural complexity and biological activity.
The synthesis of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves several key steps:
In industrial settings, optimized methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability. This is essential for producing high-quality compounds for research and development .
The molecular structure of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be described as follows:
The compound has a molecular formula of C23H23FO5, with an InChI code of InChI=1S/C23H23FO5/c1-4-27-21(25)11-9-19-14(2)18-8-10-20(15(3)22(18)29-23(19)26)28-13-16-6-5-7-17(24)12-16/h5–8,10,12H,4,9,11,13H2,1–3H3 .
Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo several significant chemical reactions:
Reactions typically utilize common reagents:
The mechanism of action for ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoate involves its interaction with specific biological targets:
Ethyl 3-{7-[ (2-fluorobenzyl)oxy]-4,8-dimethyl -2 -oxo -2H -chromen -3 -yl}propanoate exhibits typical properties associated with organic esters:
Ethyl 3-{7-[ (2-fluorobenzyl)oxy]-4,8-dimethyl -2 -oxo -2H -chromen -3 -yl}propanoate has several notable applications:
This compound exemplifies the intricate relationship between molecular structure and function in organic chemistry, highlighting its significance in both academic research and practical applications.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5